molecular formula C12H9BrO4 B15062406 Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate

Cat. No.: B15062406
M. Wt: 297.10 g/mol
InChI Key: NGYPJUJWJIAUBL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological and pharmacological properties. This compound is characterized by the presence of a bromine atom at the 6th position, an oxo group at the 2nd position, and an ethyl ester group at the 4th position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate typically involves the bromination of a chromene precursor followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester . Another approach includes the Reformatsky reaction, where ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is synthesized by reacting methyl 1-bromocyclobutanecarboxylate with zinc .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The bromine atom and oxo group play crucial roles in its binding affinity and specificity towards these targets . Further studies are needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-2-oxo-2H-chromene-4-carboxylate
  • Ethyl 6-fluoro-2-oxo-2H-chromene-4-carboxylate
  • Ethyl 6-iodo-2-oxo-2H-chromene-4-carboxylate

Uniqueness

Ethyl 6-bromo-2-oxo-2H-chromene-4-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

ethyl 6-bromo-2-oxochromene-4-carboxylate

InChI

InChI=1S/C12H9BrO4/c1-2-16-12(15)9-6-11(14)17-10-4-3-7(13)5-8(9)10/h3-6H,2H2,1H3

InChI Key

NGYPJUJWJIAUBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=C1C=C(C=C2)Br

Origin of Product

United States

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